molecular formula C11H9BrO3 B13987791 Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13987791
M. Wt: 269.09 g/mol
InChI Key: APRJTZZWXNILCC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C11H9BrO3 It is a derivative of indene, featuring a bromine atom at the 5th position, a keto group at the 3rd position, and a methyl ester group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the bromination of an indene derivative followed by esterification. One common method involves the bromination of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, followed by methylation using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
  • Methyl 5-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
  • Methyl 5-iodo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Uniqueness

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs .

Biological Activity

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an indene derivative with notable biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C11H9BrO3C_{11}H_{9}BrO_{3}. Its structure features a bromine atom at the 5th position of the indene ring and a keto group at the 3rd position, which contribute to its unique chemical reactivity. The presence of these functional groups enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and keto group are crucial for its reactivity and binding affinity. These interactions may modulate enzyme activity or receptor function, leading to various therapeutic effects.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : It may bind to receptors that play a role in cell signaling related to cancer progression.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. In vitro experiments have demonstrated its ability to reduce pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In cell line studies, this compound has shown efficacy in inhibiting the proliferation of various cancer cell types. The mechanisms behind this activity may involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylateC11H9ClO3C_{11}H_{9}ClO_{3}Chlorine substitution instead of bromine
Methyl 5-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylateC11H9FO3C_{11}H_{9}FO_{3}Fluorine substitution
Methyl 6-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylateC11H9BrO3C_{11}H_{9}BrO_{3}Bromine at the 6th position

Uniqueness : The presence of bromine at the 5th position combined with a keto group makes this compound particularly reactive and potentially more biologically active compared to its chloro or fluoro counterparts .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Anti-inflammatory Effects

In a study examining its anti-inflammatory properties, researchers treated human macrophage cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in TNF-alpha production, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Another investigation focused on breast cancer cell lines treated with this compound. The compound induced apoptosis and inhibited cell proliferation significantly compared to control groups. This finding highlights its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-3-oxo-1,2-dihydroindene-1-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)9-5-10(13)8-4-6(12)2-3-7(8)9/h2-4,9H,5H2,1H3

InChI Key

APRJTZZWXNILCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

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